![molecular formula C18H19FN2O2S B2814560 2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-N,N-dimethylacetamide CAS No. 1206989-57-2](/img/structure/B2814560.png)
2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-N,N-dimethylacetamide
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Overview
Description
2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-N,N-dimethylacetamide, also known as F4H5, is a chemical compound that has been widely studied in scientific research. F4H5 belongs to the class of amide compounds and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Activity
The synthesized derivatives of this compound have been investigated for their antimicrobial potential. Specifically, compounds d1 , d2 , and d3 demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species. These findings are crucial in the ongoing battle against drug-resistant pathogens .
Anticancer Properties
Cancer remains a significant global health challenge, and novel compounds are continually explored for their potential in cancer treatment. Among the synthesized derivatives, d6 and d7 exhibited remarkable anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These compounds could serve as potential leads for rational drug design in cancer therapy .
Molecular Docking Studies
To understand the binding interactions between the active compounds and their receptors, molecular docking studies were conducted. Compounds d1 , d2 , d3 , d6 , and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These insights contribute to the development of targeted therapies .
Thiazole Nucleus and Medicinal Properties
The thiazole nucleus, present in this compound, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazole-based compounds often act by blocking bacterial lipid biosynthesis or through other mechanisms against bacterial species .
Mechanism of Action
Target of Action
It is known that thiophene-based compounds, which this compound is a derivative of, have been studied for their potential biological activity . They have been found to interact with a variety of targets, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic .
Mode of Action
It is known that the presence of a fluorophenyl group can enhance the potency of certain compounds . The thioacetamide group may also play a role in the compound’s interaction with its targets .
Biochemical Pathways
It is known that thiophene derivatives can affect a variety of biochemical pathways, depending on their specific structure and the targets they interact with .
Pharmacokinetics
The presence of a fluorophenyl group can influence the compound’s bioavailability and metabolic stability .
Result of Action
Thiophene derivatives have been found to exhibit a variety of effects at the molecular and cellular level, including anti-inflammatory, antimicrobial, and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
2-[4-[[2-(4-fluorophenyl)sulfanylacetyl]amino]phenyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c1-21(2)18(23)11-13-3-7-15(8-4-13)20-17(22)12-24-16-9-5-14(19)6-10-16/h3-10H,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEPIAGXBVGKPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-N,N-dimethylacetamide |
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